molecular formula C26H25ClN2O8 B11544940 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No. B11544940
M. Wt: 528.9 g/mol
InChI Key: ZXLDHYPUGOMAMV-CCVNUDIWSA-N
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Description

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-chlorophenoxyacetic acid, which is then reacted with hydrazine to form the hydrazide. This intermediate is further reacted with 2-methoxybenzaldehyde under specific conditions to form the hydrazinylidene derivative. Finally, this derivative is esterified with 3,4,5-trimethoxybenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The hydrazinylidene moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The aromatic rings and methoxy groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups and structural complexity

properties

Molecular Formula

C26H25ClN2O8

Molecular Weight

528.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H25ClN2O8/c1-32-21-11-16(14-28-29-24(30)15-36-19-8-6-18(27)7-9-19)5-10-20(21)37-26(31)17-12-22(33-2)25(35-4)23(13-17)34-3/h5-14H,15H2,1-4H3,(H,29,30)/b28-14+

InChI Key

ZXLDHYPUGOMAMV-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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